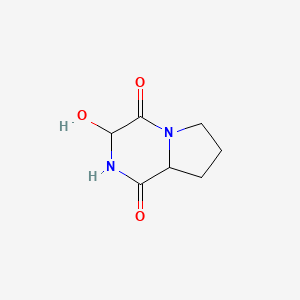
Vildagliptin impurity A-F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin impurity A-F are by-products or degradation products associated with the synthesis and stability of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. These impurities are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin impurities typically involves multiple steps starting from L-proline. For example, one method includes reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. This intermediate then undergoes condensation with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield the impurity .
Industrial Production Methods
Industrial production of Vildagliptin and its impurities involves optimized processes to ensure high yield and purity. These methods often include advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Vildagliptin impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain functional groups within the impurities.
Substitution: Halogenation or other substitution reactions can modify the impurity structure.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions are structurally related to Vildagliptin but may include additional functional groups or altered configurations, which are identified and quantified using analytical techniques like HPLC .
Aplicaciones Científicas De Investigación
Vildagliptin impurities have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry to ensure the purity of Vildagliptin.
Biology: Studied for their biological activity and potential effects on metabolic pathways.
Medicine: Evaluated for their safety and efficacy as part of the drug development process.
Industry: Utilized in quality control processes to maintain the integrity of pharmaceutical products.
Mecanismo De Acción
The mechanism of action for Vildagliptin impurities involves their interaction with the DPP-4 enzyme, similar to Vildagliptin. By inhibiting DPP-4, these impurities can affect the levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), thereby influencing glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Vildagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Vildagliptin impurities are unique in their specific structural modifications, which can influence their pharmacokinetic and pharmacodynamic properties. These differences are critical for understanding the safety and efficacy of the parent drug .
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10) |
Clave InChI |
GVQWXLTWWOSRCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)N2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


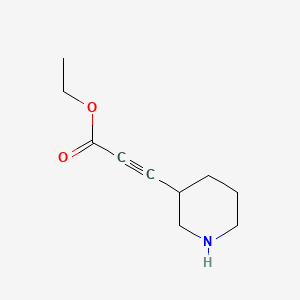
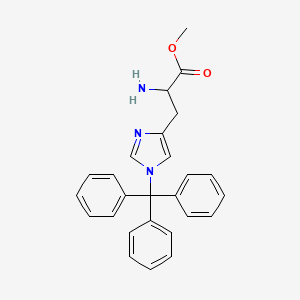
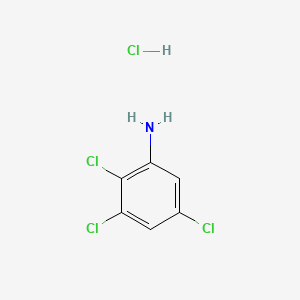

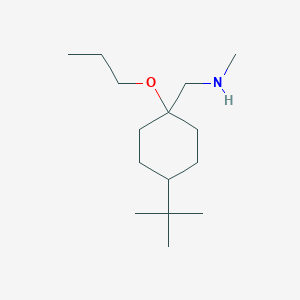
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
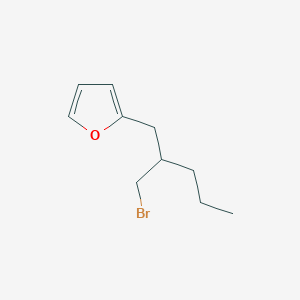
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B13640272.png)

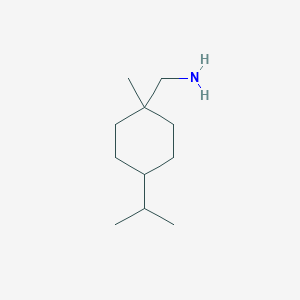
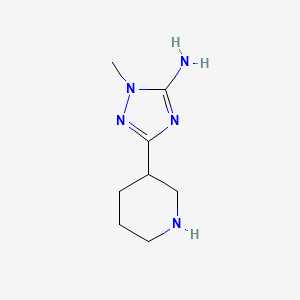
![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)


